1-(3-Iodo-5-nitrophenyl)ethanone
Description
1-(3-Iodo-5-nitrophenyl)ethanone is a substituted acetophenone derivative featuring an iodine atom at the 3-position and a nitro group at the 5-position on the phenyl ring. Its molecular formula is C₈H₆INO₃, with a calculated molecular weight of 291.04 g/mol (based on atomic masses: C=12, H=1, I=127, N=14, O=16).
Properties
Molecular Formula |
C8H6INO3 |
|---|---|
Molecular Weight |
291.04 g/mol |
IUPAC Name |
1-(3-iodo-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6INO3/c1-5(11)6-2-7(9)4-8(3-6)10(12)13/h2-4H,1H3 |
InChI Key |
JQSIFVXVTAAPBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)I)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Iodo-5-nitrophenyl)ethanone typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 3-nitroacetophenone using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures to facilitate the substitution reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Iodo-5-nitrophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Iodo-5-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Iodo-5-nitrophenyl)ethanone depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the iodo and nitro groups can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Reactivity
- Electrophilic Character: The nitro group in this compound enhances electrophilicity at the carbonyl carbon compared to non-nitro analogs like 1-(3-Iodophenyl)ethanone .
- Halogen Effects : Iodo substituents (as in the target compound and ) enable participation in Ullmann or Suzuki-Miyaura coupling reactions, unlike chloro or fluoro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
